2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine
Overview
Description
“2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine Monohydrochloride .
Synthesis Analysis
The synthesis of this compound involves several steps. The method includes adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
This compound has been identified as a potent inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Inhibitors targeting c-Met are considered promising therapeutic agents for treating various types of cancers.
Medicinal Chemistry: GABA A Modulation
The compound also exhibits GABA A allosteric modulating activity . GABA A receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission in the central nervous system. Modulators of these receptors can have therapeutic applications in treating anxiety, insomnia, and epilepsy.
Polymer Chemistry: Solar Cell Applications
In the field of polymer chemistry, this compound has been incorporated into polymers used in solar cells . The unique electronic properties of the triazolopyrazine ring system can enhance the efficiency of solar cells by improving light absorption and charge transport.
Medicinal Chemistry: BACE-1 Inhibition
Another application in medicinal chemistry is the inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which accumulate in the brains of Alzheimer’s disease patients. Inhibitors of BACE-1 are explored as potential treatments for Alzheimer’s disease.
Oncology: Dual c-Met/VEGFR-2 Inhibition
The compound has been evaluated for its dual inhibitory activity against c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) . Dual inhibitors can be more effective in cancer treatment by targeting multiple pathways involved in tumor growth and angiogenesis.
Oncology: Antiproliferative Activity
A series of derivatives of this compound have shown promising antiproliferative activities against various cancer cell lines . These compounds can inhibit the growth of cancer cells, making them potential candidates for anticancer drugs.
Mechanism of Action
Target of Action
The primary targets of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .
Mode of Action
2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine: interacts with its targets, c-Met and VEGFR-2 kinases, by binding to them . This binding inhibits the activity of these kinases, leading to a disruption in the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The disruption of these pathways leads to a decrease in cell proliferation and survival, as well as a reduction in angiogenesis .
Pharmacokinetics
The pharmacokinetic properties of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine It is known that the compound has a molecular weight of 19214 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, can impact the bioavailability of the compound .
Result of Action
The result of the action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is a decrease in cell proliferation and survival, as well as a reduction in angiogenesis . This is due to the compound’s inhibitory effects on c-Met and VEGFR-2 kinases, which disrupts the signaling pathways they are involved in .
Action Environment
The action, efficacy, and stability of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . More research is needed to fully understand how these and other environmental factors influence the action of this compound .
properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIDIDSTOZMTCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)C(F)(F)F)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652967 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
681249-57-0 | |
Record name | 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681249-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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